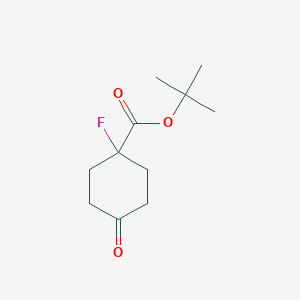

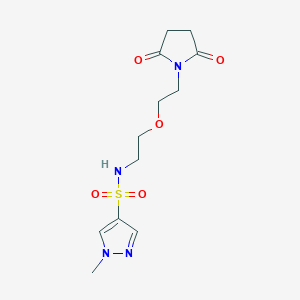

Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl cyclohexane derivatives often involves multistep reactions with a focus on maintaining stereochemistry and functional group protection. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step . Similarly, the synthesis of tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, another related compound, was established for large-scale production using intramolecular cyclization . These methods could potentially be adapted for the synthesis of "Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate" by incorporating fluorination steps.

Molecular Structure Analysis

The molecular structure of tert-butyl cyclohexane derivatives is characterized by X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined using X-ray diffraction, revealing typical bond lengths and angles for this type of piperazine-carboxylate . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated by single-crystal X-ray diffraction . These techniques would be essential in analyzing the molecular structure of "Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate."

Chemical Reactions Analysis

The chemical reactivity of tert-butyl cyclohexane derivatives includes lithiation and subsequent reactions with various electrophiles, as seen in the generation and reactions of lithiated tert-butyl cyclopropanecarboxylates . Additionally, the transfer hydro-tert-butylation of alkenes using tert-butyl-substituted cyclohexa-1,4-dienes as isobutane equivalents has been demonstrated . These studies provide a foundation for understanding the potential chemical reactions "Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl cyclohexane derivatives, such as solubility, thermal stability, and fluorescence emission, are often investigated to determine their suitability for various applications. For instance, new cardo poly(bisbenzothiazole)s synthesized from a tert-butyl cyclohexane derivative exhibited good solubility and thermal stability . The thermal and hydrolytic stability of fluorinating agents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has also been studied . These properties are crucial for the practical application of "Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate" in industrial or pharmaceutical contexts.

Aplicaciones Científicas De Investigación

Decomposition and Environmental Treatment

- Decomposition of Methyl Tert-Butyl Ether (MTBE) in Environmental Treatment : Studies have explored the decomposition of MTBE, a compound structurally related to Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate, indicating the relevance of such compounds in environmental remediation. The decomposition process, especially in cold plasma reactors, suggests potential applications in treating environmental pollutants, enhancing air and water quality by breaking down toxic substances like MTBE into less harmful components (Hsieh et al., 2011).

Catalysts in Organic Synthesis

- Catalytic Applications : Research on metal cation-exchanged clay as catalysts for organic synthesis reviews the use of modified clays for reactions like Friedel-Crafts alkylation, which could hint at the utilization of Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate in similar catalytic processes, especially where specific reactivity or selectivity is required (Tateiwa & Uemura, 1997).

Environmental Biodegradation

- Biodegradation of Fuel Additives : Given the structural similarities with MTBE, research on the microbial degradation of MTBE and related substances in the subsurface could provide insights into the biodegradability and environmental fate of Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate. This includes understanding how such compounds interact with microbial communities and the potential for natural attenuation in contaminated sites (Schmidt et al., 2004).

Chemical Synthesis and Industrial Applications

- Synthetic Routes and Industrial Applications : The exploration of synthetic routes for complex organic molecules, as demonstrated in the synthesis of vandetanib, can offer a framework for understanding how Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate might be synthesized or used as an intermediate in pharmaceuticals or other high-value chemical products (Mi, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FO3/c1-10(2,3)15-9(14)11(12)6-4-8(13)5-7-11/h4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQPYKPCXWNPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCC(=O)CC1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-fluoro-4-oxocyclohexane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2500228.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2500235.png)

![Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2500236.png)

![2-chloro-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2500237.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2500239.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2500240.png)

![N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2500243.png)

![N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea](/img/structure/B2500245.png)

![N-(2,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2500246.png)

![(4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone](/img/structure/B2500251.png)